molecular formula C13H14FN3O B10961360 N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-fluorobenzamide

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-fluorobenzamide

Cat. No.: B10961360
M. Wt: 247.27 g/mol
InChI Key: IMENWQNKWUKCBK-UHFFFAOYSA-N
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Description

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both a pyrazole ring and a fluorobenzamide moiety in its structure suggests that it may exhibit unique biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-fluorobenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group.

    Amidation: The final step involves the reaction of the alkylated pyrazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its ability to interact with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-fluorobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring and fluorobenzamide moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylamine
  • N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylamine
  • 1-methyl-1H-pyrazole

Uniqueness

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-fluorobenzamide is unique due to the presence of both the pyrazole ring and the fluorobenzamide moiety. This combination imparts distinct chemical and biological properties that may not be observed in similar compounds. The fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

N-(1-ethyl-5-methylpyrazol-4-yl)-4-fluorobenzamide

InChI

InChI=1S/C13H14FN3O/c1-3-17-9(2)12(8-15-17)16-13(18)10-4-6-11(14)7-5-10/h4-8H,3H2,1-2H3,(H,16,18)

InChI Key

IMENWQNKWUKCBK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

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